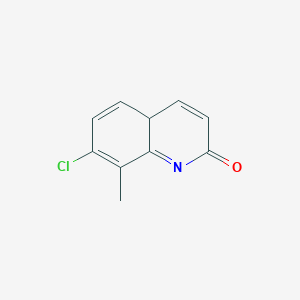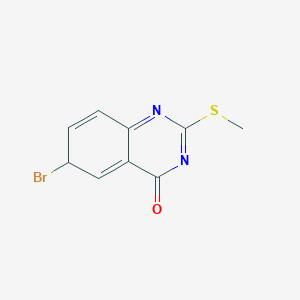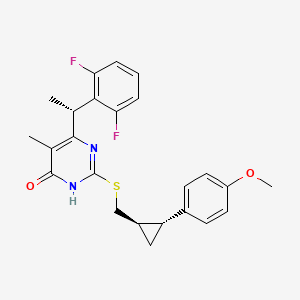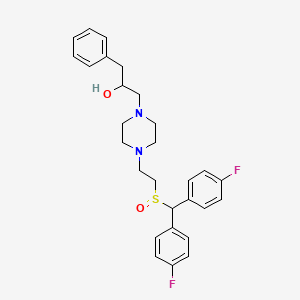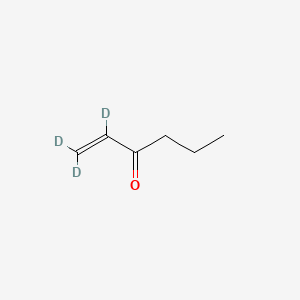
1-Hexen-3-one-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexen-3-one-d3 is a deuterated labeled compound, specifically a deuterated form of 1-Hexen-3-one. It is used primarily in scientific research as a stable isotope-labeled compound. The deuterium atoms replace hydrogen atoms in the molecule, which can affect the compound’s pharmacokinetic and metabolic profiles .
Preparation Methods
1-Hexen-3-one-d3 can be synthesized through various methods. One common approach involves the deuteration of 1-Hexen-3-one. This process typically involves the use of deuterium gas or deuterated reagents under specific reaction conditions to replace hydrogen atoms with deuterium . Industrial production methods may involve large-scale deuteration processes using specialized equipment to ensure high purity and yield .
Chemical Reactions Analysis
1-Hexen-3-one-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into corresponding carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or nucleophiles
Scientific Research Applications
1-Hexen-3-one-d3 is widely used in scientific research due to its stable isotope labeling. Some applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of molecules during chemical reactions.
Biology: Employed in metabolic studies to track the incorporation and transformation of compounds within biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and processes, particularly in the field of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 1-Hexen-3-one-d3 involves its incorporation into molecules as a stable isotope. The deuterium atoms can influence the compound’s behavior, including its pharmacokinetics and metabolic pathways. This can lead to differences in how the compound is absorbed, distributed, metabolized, and excreted compared to its non-deuterated counterpart .
Comparison with Similar Compounds
1-Hexen-3-one-d3 is unique due to its deuterium labeling. Similar compounds include other deuterated analogs such as:
1-Hexen-3-one: The non-deuterated form, which lacks the stable isotope labeling.
Phenethyl acetate-d3: Another deuterated compound used in similar research applications.
cis-4-Hepten-1-ol-d2: A deuterated alcohol used in metabolic and kinetic studies
This compound stands out due to its specific labeling and the resulting effects on its chemical and biological properties.
Properties
Molecular Formula |
C6H10O |
|---|---|
Molecular Weight |
101.16 g/mol |
IUPAC Name |
1,1,2-trideuteriohex-1-en-3-one |
InChI |
InChI=1S/C6H10O/c1-3-5-6(7)4-2/h4H,2-3,5H2,1H3/i2D2,4D |
InChI Key |
JTHNLKXLWOXOQK-OVLJBECYSA-N |
Isomeric SMILES |
[2H]C(=C([2H])C(=O)CCC)[2H] |
Canonical SMILES |
CCCC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-2-one](/img/structure/B12366191.png)
![(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(18,18,18-trideuteriooctadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;azane](/img/structure/B12366199.png)


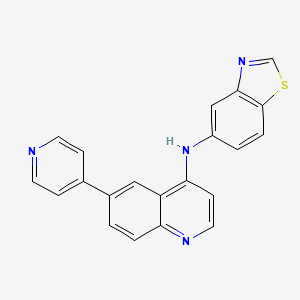
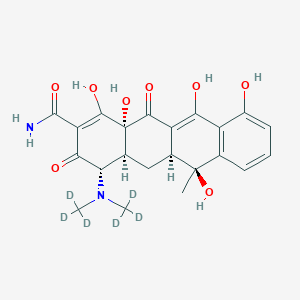
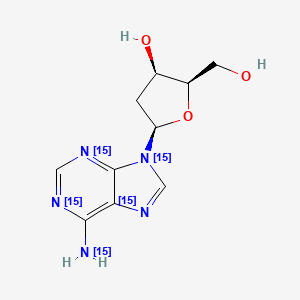
![1,7a-Dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B12366226.png)


